N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,19-8-4-6-16-7-5-13-21-20(16)19)22-17-9-11-18(12-10-17)23-14-2-1-3-15-23/h4-13,22H,1-3,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMMXVTDBOYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring via a substitution reaction.
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization and condensation reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride as the sulfonating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide has been identified as an inhibitor of dihydrofolate reductase, an enzyme crucial for nucleic acid synthesis. This inhibition disrupts folate metabolism, which is essential for DNA synthesis and cell division, making it a promising candidate for cancer treatment.
Case Studies:
- Cytotoxicity Testing : Research involving various 4-aminoquinoline derivatives, including this compound, demonstrated significant cytotoxic effects on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines. The growth inhibition was assessed using the GI50 metric, indicating the concentration required to inhibit cell growth by 50% .
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| This compound | 5.2 | MDA-MB231 |
| Other derivatives | Varies | MDA-MB468, MCF7 |
This data suggests that modifications to the sulfonamide group and substitutions on the quinoline ring can enhance anticancer efficacy.
Antibacterial Applications
The compound also shows promise as an antibacterial agent. Its structural components allow it to interact with bacterial enzymes effectively.
Research Insights:
- Mechanism of Action : The sulfonamide group is known for its antibacterial properties, particularly in inhibiting bacterial dihydropteroate synthase, which is vital for folate synthesis in bacteria. The incorporation of the quinoline moiety enhances its potency against various bacterial strains .
Other Therapeutic Uses
Beyond its anticancer and antibacterial properties, this compound may have applications in treating other diseases.
Potential Applications:
- Antiviral Activity : Some studies suggest that quinoline derivatives exhibit antiviral properties. The compound may serve as a lead structure for developing antiviral agents .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can have anti-inflammatory effects, which could be explored further with this compound .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the integrity of its complex structure. Key methods include:
- Formation of the Quinoline Ring : Utilizing microwave-assisted synthesis to enhance yield and reduce reaction time.
- Sulfonamide Group Attachment : Employing standard sulfonation techniques to incorporate the sulfonamide moiety into the quinoline framework.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(4-{[4-(2-Pyrazinyl)-1-Piperazinyl]Carbonyl}Phenyl)-8-Quinolinesulfonamide
- Molecular Formula : C₂₄H₂₂N₆O₃S
- Key Differences: The piperazinyl group is substituted with a pyrazinyl ring instead of cyclopropylmethyl.
N-[4-(4-Morpholinyl)Phenyl]-8-Quinolinesulfonamide
- Molecular Formula : C₁₉H₂₀N₄O₃S
- Key Differences :
- Replaces the piperazinyl-cyclopropylmethyl group with a morpholinyl ring.
- Morpholine lacks the basic nitrogen of piperazine, reducing hydrogen-bonding capacity and altering pharmacokinetics (e.g., lower logP and improved aqueous solubility).
- Biological Implications : Morpholine’s lower basicity may weaken interactions with charged residues in the pyruvate kinase active site .
3-(Arylsulfonyl)-8-(Piperidin-4-yl Amino)Quinoline Derivatives
- Example: 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline
- Key Differences: Features a piperidin-4-yl amino group at position 8 and an arylsulfonyl group at position 3. The 4-chloro substituent on the aryl group enhances hydrophobic interactions but may increase toxicity risks. Synthetic Route: Oxidative conversion of sulfanyl to sulfonyl groups using magnesium monoperoxyphthalate .
8-{[4-(8-Quinolinylsulfonyl)-1-Piperazinyl]Sulfonyl}Quinoline
- Molecular Formula : C₂₂H₂₀N₄O₄S₂
- Key Differences: Contains a bis-sulfonylated piperazine bridge linking two quinoline rings. Increased molecular rigidity and steric bulk may hinder membrane permeability compared to Mitapivat. Applications: Primarily explored as a chemical intermediate rather than a therapeutic agent .
Structural-Activity Relationship (SAR) Analysis
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a quinoline ring , a piperidine moiety , and a sulfonamide group . These structural elements are known to contribute significantly to its biological activity. The compound's structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 320.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR) , an enzyme crucial for folate metabolism and nucleic acid synthesis. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, which is particularly effective against rapidly dividing cells such as those found in tumors or bacterial infections.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies evaluated its effects on pancreatic cancer cell lines (PANC-1 and CAPAN-1) and a healthy cell line (hTERT-HPNE). The results indicated that the compound effectively reduced cell viability in cancerous cells while exhibiting minimal toxicity to healthy cells.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Effect on Healthy Cells |
|---|---|---|
| PANC-1 | 15.2 | Low toxicity |
| CAPAN-1 | 12.5 | Low toxicity |
| hTERT-HPNE | >50 | Minimal effect |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to target bacterial enzymes effectively, which could lead to the development of new antibiotics. In particular, its sulfonamide group is known for enhancing antibacterial activity by mimicking substrates necessary for bacterial growth .
Case Studies and Research Findings
A variety of studies have explored the biological activities of quinoline derivatives, including this compound:
- Study on DPP-IV Inhibition : A study highlighted the potential of quinoline derivatives in inhibiting Dipeptidyl Peptidase IV (DPP-IV), which is significant in managing type 2 diabetes mellitus. The incorporation of specific functional groups in similar compounds has shown enhanced inhibitory activity against DPP-IV .
- Antiprotozoal Activity : Research indicated that derivatives similar to this compound exhibited antiplasmodial activity, suggesting potential applications in treating malaria .
- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some derivatives demonstrated IC values below 20 µM, indicating potent activity against cholinesterases .
Q & A
Q. What are the common synthetic routes for N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline-8-sulfonamide core via sulfonation of quinoline using reagents like chlorosulfonic acid or sulfur trioxide, followed by amidation with 4-(piperidin-1-yl)aniline .
- Step 2 : Optimization of coupling reactions (e.g., nucleophilic substitution or amide bond formation) using solvents such as N,N-dimethylacetamide or toluene. Reaction temperatures (e.g., 80–120°C) and catalysts (e.g., pyridine for acid scavenging) are critical to minimize side products .
- Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%). XRPD and TGA/DSC analyses confirm crystallinity and thermal stability .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide group and piperidine substitution .
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .
- X-ray Powder Diffraction (XRPD) : Differentiates crystalline polymorphs, which impact solubility and bioavailability .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points to optimize storage conditions .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Test pyruvate kinase M2 (PKM2) activation using fluorescence-based assays, as structural analogs show modulation of glycolytic pathways .
- Cell Viability Assays : Screen for anticancer activity in tumor cell lines (e.g., HCT-116 or HeLa) using MTT or ATP-based luminescence .
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify affinity for target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different batches or crystalline forms?
- Comparative XRPD Analysis : Correlate crystalline forms (e.g., amorphous vs. Form I/II) with solubility and PK/PD profiles .
- In Vitro–In Vivo Correlation (IVIVC) : Use dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF) to predict bioavailability discrepancies .
- Batch Reproducibility Studies : Standardize synthesis protocols (e.g., solvent ratios, cooling rates) to minimize polymorphic variation .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties through structural modifications?
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to enhance metabolic stability .
- Prodrug Design : Introduce ester or phosphate groups at the sulfonamide nitrogen to improve aqueous solubility .
- ADMET Modeling : Use in silico tools (e.g., SwissADME) to predict CYP450 interactions and logP values for lead optimization .
Q. What in silico methods are used to predict binding interactions with biological targets like pyruvate kinase?
- Molecular Docking : AutoDock Vina or Glide to model interactions between the quinoline core and PKM2’s allosteric site (e.g., hydrogen bonding with Arg168) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time and identify key residues for mutagenesis studies .
- Free Energy Perturbation (FEP) : Quantify energy contributions of substituents (e.g., piperidine vs. cyclohexyl) to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
